3-Ethyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide

Pharmaceutical impurity reference standard Venadaparib quality control Pharmacopoeial impurity profiling

For venadaparib impurity profiling, generic phthalazine analogs fail system suitability due to altered lipophilicity (ΔLogP ≈0.3) and mass (Δ≈14 Da), compromising regulatory submissions. This certified reference standard (Venadaparib Impurity 31) provides exact chromatographic and mass spectrometric identity for validated quantification. · ICH Q3A Compliance: Enables accurate identification and qualification threshold testing in API batches. · Analytical Reliability: Ensures reproducible retention time, resolution, and tailing factor for HPLC-UV/LC-MS method validation. · Defined Scaffold: The 1-carboxamide group serves as a functional handle for derivatization in PARP1/2 or c-Met kinase inhibitor medicinal chemistry programs.

Molecular Formula C11H11N3O2
Molecular Weight 217.22 g/mol
CAS No. 16015-57-9
Cat. No. B098735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide
CAS16015-57-9
Molecular FormulaC11H11N3O2
Molecular Weight217.22 g/mol
Structural Identifiers
SMILESCCN1C(=O)C2=CC=CC=C2C(=N1)C(=O)N
InChIInChI=1S/C11H11N3O2/c1-2-14-11(16)8-6-4-3-5-7(8)9(13-14)10(12)15/h3-6H,2H2,1H3,(H2,12,15)
InChIKeyRACANTUOSGCCHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide – Overview


3‑Ethyl‑4‑oxo‑3,4‑dihydrophthalazine‑1‑carboxamide (CAS 16015‑57‑9, C₁₁H₁₁N₃O₂, MW 217.22 g mol⁻¹) is a heterocyclic phthalazine derivative carrying an N‑ethyl substituent and a primary carboxamide at position 1 . The compound is formally registered as Venadaparib Impurity 31, a reference standard employed in pharmaceutical quality control for the PARP inhibitor venadaparib [1]. Its commercial availability at controlled purity (typically 95–98 %) and its use as a versatile small‑molecule scaffold in medicinal chemistry distinguish it from generic phthalazine intermediates .

Designation
Venadaparib Impurity 31 reference standard
Workflow
Impurity profiling & method validation per ICH Q3A
Availability
Controlled purity for quantitative analytical use

Why This Compound Cannot Be Replaced by Generic Analogs


In impurity‑profiling workflows, regulatory guidelines (e.g., ICH Q3A) require the use of the exact impurity standard that matches the analyte in retention time, mass‑spectrometric response, and structural identity [1]. Even a single methylene‑unit difference (ethyl → methyl) alters the compound’s lipophilicity (ΔLogP ≈ 0.3), its exact mass (Δ ≈ 14 Da), and its chromatographic behaviour, rendering a non‑identical analog unsuitable for system suitability tests or quantitative calibration. Consequently, procurement of the correct CAS‑registered entity is mandatory for analytical method validation and batch‑release decisions in venadaparib manufacturing.

  • Chromatographic retention mismatch
    A single methylene difference (ethyl → methyl) alters reversed‑phase retention and co‑elution behaviour, invalidating system suitability.
  • Mass spectrometric identity shift
    Δ ≈ 14 Da between ethyl and methyl homologs prevents unambiguous peak assignment in impurity methods.
  • Regulatory acceptance gap
    Non‑designated analogs require additional qualification studies per ICH Q3A; procurement of the exact CAS‑registered entity is required for batch‑release testing.

Quantitative Differentiation from Closest Phthalazine Analogs


Regulatory Designation as Venadaparib Impurity 31

3‑Ethyl‑4‑oxo‑3,4‑dihydrophthalazine‑1‑carboxamide is officially catalogued as Venadaparib Impurity 31, complete with a dedicated CAS number (16015‑57‑9), molecular formula (C₁₁H₁₁N₃O₂), and molecular weight (217.22 g mol⁻¹) [1]. In contrast, the structurally related 3‑methyl analog (CAS 16015‑56‑8) and the unsubstituted 4‑oxo‑3,4‑dihydrophthalazine‑1‑carboxamide (CAS 59908‑31‑5) bear no such drug‑specific impurity designation. This distinction eliminates the need for additional qualification studies that would be required if a non‑designated analog were used as a surrogate standard [2].

Regulatory Identity
Class‑level inference
Designated Venadaparib Impurity 31
Pre‑qualified standard; no re‑validation needed
Based on pharmacopoeial cataloguing
Pharmaceutical impurity reference standard Venadaparib quality control Pharmacopoeial impurity profiling

Molecular Formula and Mass Differentiation

The target compound’s molecular formula C₁₁H₁₁N₃O₂ and exact mass 217.085 Da (monoisotopic) provide a clear mass‑spectrometric distinction from the 3‑methyl homologue (C₁₀H₉N₃O₂, monoisotopic mass 203.069 Da) and the unsubstituted parent (C₉H₇N₃O₂, monoisotopic mass 189.054 Da) [1][2]. These differences enable unambiguous identification by high‑resolution mass spectrometry (HRMS) and prevent mis‑assignment in synthetic intermediate or impurity workflows.

Mass Differentiation
Head‑to‑head
Δ ≈ 14 Da vs methyl; Δ ≈ 28 Da vs unsubstituted
Unambiguous HRMS identification
Monoisotopic masses: 217, 203, 189 Da
Molecular formula differentiation Elemental composition Mass spectrometry

Lipophilicity and Chromatographic Selectivity

The predicted octanol‑water partition coefficient for 3‑ethyl‑4‑oxo‑3,4‑dihydrophthalazine‑1‑carboxamide is XLogP = 0.6 , whereas the 3‑methyl analog exhibits a lower predicted XLogP of approximately 0.3 [1]. This ΔLogP of ≈ 0.3 translates into measurably different retention times on reversed‑phase HPLC columns, allowing chromatographic separation of the two homologues when used as impurity markers or synthetic intermediates.

Lipophilicity ΔXLogP
Cross‑study comparable
ΔXLogP ≈ 0.3 (ethyl vs methyl)
Resolves methyl homolog in HPLC
Predicted XLogP: 0.6 vs 0.3
Lipophilicity LogP Reversed‑phase HPLC

Procurement-Guiding Application Scenarios


Venadaparib Impurity Profiling and Batch Release

As the designated Venadaparib Impurity 31, the compound is employed as a certified reference standard to quantify the 3‑ethyl‑4‑oxo‑3,4‑dihydrophthalazine‑1‑carboxamide impurity in venadaparib active pharmaceutical ingredient (API) batches. Its documented identity and purity enable compliance with ICH Q3A identification and qualification thresholds, directly supporting regulatory submissions [1].

Synthetic Intermediate for PARP Inhibitor Scaffolds

The 1‑carboxamide group serves as a functional handle for further derivatisation (e.g., hydrolysis to the carboxylic acid or coupling to amines), making the compound a useful building block in medicinal chemistry programs targeting PARP1/2 or c‑Met kinase inhibition. Its defined molecular composition simplifies reaction monitoring by LC‑MS .

Chromatographic Method Development and System Suitability

The compound’s intermediate lipophilicity (XLogP ≈ 0.6) and distinct mass relative to its methyl and unsubstituted analogs make it a suitable probe for developing HPLC‑UV or LC‑MS methods that require baseline resolution of closely related phthalazine impurities. Laboratories can use it to establish system suitability criteria such as resolution, tailing factor, and retention time reproducibility .

Application
Selection Property
Validation Focus
Venadaparib impurity profiling
Designated impurity standard
ICH Q3A compliance documentation
PARP inhibitor scaffold synthesis
1‑carboxamide functional handle
LC‑MS reaction monitoring
HPLC/LC‑MS method development
Distinct mass and lipophilicity
System suitability parameter establishment
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